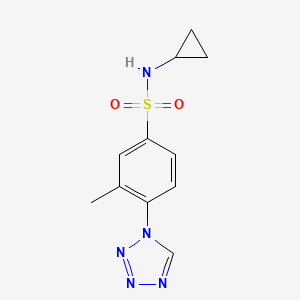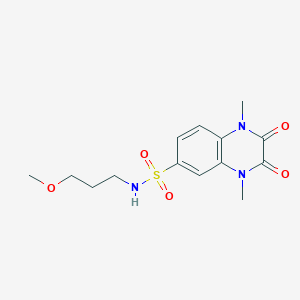![molecular formula C17H10F6N4 B11076745 5,5'-methanediylbis[2-(trifluoromethyl)-1H-benzimidazole]](/img/structure/B11076745.png)
5,5'-methanediylbis[2-(trifluoromethyl)-1H-benzimidazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(TRIFLUOROMETHYL)-5-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]METHYL}-1H-1,3-BENZIMIDAZOLE is a complex organic compound featuring two trifluoromethyl groups and a benzimidazole core. The trifluoromethyl group is known for its significant role in enhancing the chemical and biological properties of compounds, making them valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into carbon-centered radical intermediates . The reaction conditions often require the use of specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(TRIFLUOROMETHYL)-5-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]METHYL}-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .
Scientific Research Applications
2-(TRIFLUOROMETHYL)-5-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]METHYL}-1H-1,3-BENZIMIDAZOLE has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical properties and biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(TRIFLUOROMETHYL)-5-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]METHYL}-1H-1,3-BENZIMIDAZOLE involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s ability to interact with specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzimidazole: A simpler compound with similar trifluoromethyl groups but lacking the additional benzimidazole moiety.
Trifluoromethylated Heterocycles: Compounds with trifluoromethyl groups attached to different heterocyclic cores, such as pyridines or quinolines.
Uniqueness
2-(TRIFLUOROMETHYL)-5-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]METHYL}-1H-1,3-BENZIMIDAZOLE is unique due to its dual trifluoromethyl groups and benzimidazole framework, which confer enhanced chemical stability, biological activity, and potential for diverse applications compared to simpler trifluoromethylated compounds .
Properties
Molecular Formula |
C17H10F6N4 |
|---|---|
Molecular Weight |
384.28 g/mol |
IUPAC Name |
2-(trifluoromethyl)-6-[[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H10F6N4/c18-16(19,20)14-24-10-3-1-8(6-12(10)26-14)5-9-2-4-11-13(7-9)27-15(25-11)17(21,22)23/h1-4,6-7H,5H2,(H,24,26)(H,25,27) |
InChI Key |
IBUSPINQAQBUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC3=CC4=C(C=C3)N=C(N4)C(F)(F)F)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11076672.png)
![6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11076678.png)
![N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]amine](/img/structure/B11076680.png)
![4-{[(2-fluorobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B11076692.png)



![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11076710.png)
![3,3'-(Hexane-1,6-diyldiimino)bis[1-(4-nitrophenoxy)propan-2-ol]](/img/structure/B11076714.png)
![5'-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11076720.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11076724.png)
![Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B11076750.png)
![1-{1-hydroxy-3-(4-methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}propan-1-one](/img/structure/B11076751.png)
![2,5-Cyclohexadien-1-one, 2-methyl-4-[[[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxy]imino]-](/img/structure/B11076756.png)
